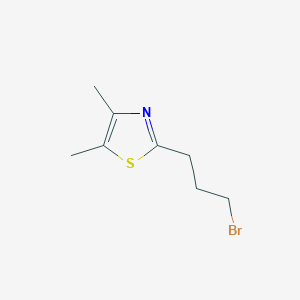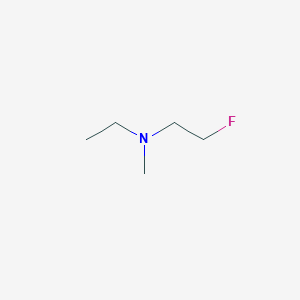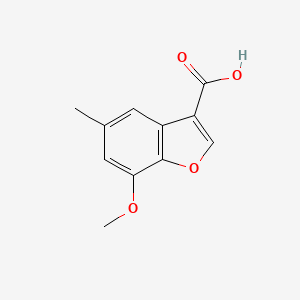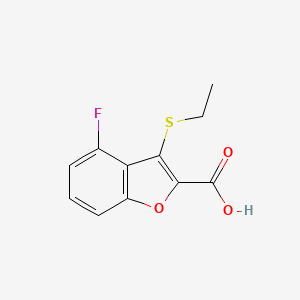
2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7F2O2S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. One common method is the fluoride-chloride exchange reaction, where the sulfonyl chloride is treated with a fluoride source under specific conditions to replace the chlorine atom with a fluorine atom .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as electrophilic fluorosulfonylating agents, facilitating the formation of the sulfonyl fluoride group .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The compound can add to unsaturated systems, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride has several scientific research applications, including:
Biology: Studied for its potential as a bioorthogonal reagent in labeling and tracking biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride include other sulfonyl fluorides such as:
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Trifluoromethanesulfonyl fluoride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluorophenyl group.
Properties
Molecular Formula |
C8H7F3O2S |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H7F3O2S/c9-7-2-1-3-8(10)6(7)4-5-14(11,12)13/h1-3H,4-5H2 |
InChI Key |
WPEFCNBPRZPPSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCS(=O)(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)

![({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13193396.png)
![tert-Butyl 3-amino-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13193406.png)



![tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B13193430.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)





